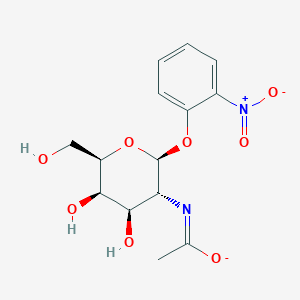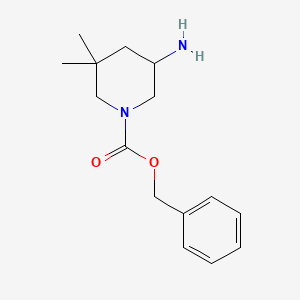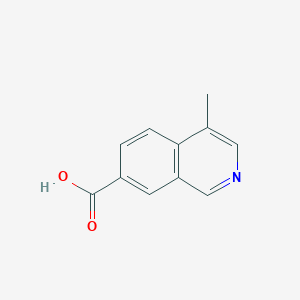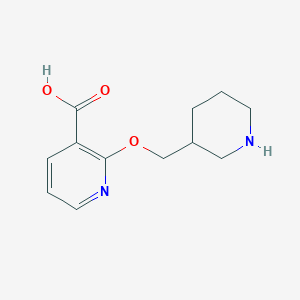
Treprostinil intermediate 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Treprostinil intermediate 2 is a crucial compound in the synthesis of treprostinil, a prostacyclin analog used primarily for the treatment of pulmonary arterial hypertension. This compound plays a significant role in the multi-step synthesis process, contributing to the overall efficacy and stability of the final pharmaceutical product.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of treprostinil intermediate 2 involves several synthetic steps. One common method includes the reaction of weinreb amide with alkyne negative ions to directly obtain a ketone compound . This method is advantageous as it reduces environmental pollution and simplifies the synthesis process.
Industrial Production Methods
In industrial settings, the synthesis of this compound is often carried out using continuous flow reactors. This approach enhances the yield and selectivity of the reactions, making the process more efficient and scalable . Key steps in the industrial synthesis include Claisen rearrangement and catalytic Pauson–Khand reactions, which are performed under controlled conditions to ensure high purity and yield of the intermediate .
Chemical Reactions Analysis
Types of Reactions
Treprostinil intermediate 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include cobalt carbonyl for catalytic reactions, and various oxidizing and reducing agents depending on the desired transformation . The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity.
Major Products Formed
The major products formed from the reactions of this compound include advanced intermediates that are further processed to yield treprostinil. These intermediates are crucial for the final steps of the synthesis, ensuring the desired pharmacological properties of the drug .
Scientific Research Applications
Treprostinil intermediate 2 has several scientific research applications, including:
Chemistry: It is used as a key intermediate in the synthesis of treprostinil, contributing to the development of new synthetic methodologies and reaction conditions.
Biology: Research involving this compound helps in understanding the biological pathways and mechanisms of action of prostacyclin analogs.
Mechanism of Action
The mechanism of action of treprostinil intermediate 2 is primarily related to its role in the synthesis of treprostinil. Treprostinil itself promotes vasodilation of pulmonary and systemic arterial vascular beds and inhibits platelet aggregation . This is achieved through the activation of prostacyclin receptors, leading to increased levels of cyclic adenosine monophosphate (cAMP) and subsequent relaxation of vascular smooth muscle cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to treprostinil intermediate 2 include other prostacyclin analogs and intermediates used in their synthesis, such as:
Epoprostenol: Another prostacyclin analog used for the treatment of pulmonary arterial hypertension.
Iloprost: A synthetic analog of prostacyclin with similar vasodilatory properties.
Beraprost: An orally active prostacyclin analog used in the treatment of pulmonary arterial hypertension.
Uniqueness
This compound is unique due to its specific role in the synthesis of treprostinil, which offers several advantages over other prostacyclin analogs. Treprostinil has a longer half-life and greater stability compared to epoprostenol, making it more suitable for long-term treatment of pulmonary arterial hypertension . Additionally, the synthetic routes involving this compound are optimized for higher yields and selectivity, contributing to the overall efficiency of the production process .
Properties
Molecular Formula |
C16H33O5P |
|---|---|
Molecular Weight |
336.40 g/mol |
IUPAC Name |
2-(1-dimethoxyphosphorylnonan-4-yloxy)oxane |
InChI |
InChI=1S/C16H33O5P/c1-4-5-6-10-15(21-16-12-7-8-13-20-16)11-9-14-22(17,18-2)19-3/h15-16H,4-14H2,1-3H3 |
InChI Key |
WEJXBWLOAWUGSA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCCP(=O)(OC)OC)OC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B12820504.png)
![2,6-Diazabicyclo[3.2.1]octane](/img/structure/B12820515.png)


![1-ethyl-1H-benzo[d]imidazol-2-yl acetate](/img/structure/B12820527.png)
![5-Nitro-1H-benzo[d]imidazol-6-amine](/img/structure/B12820541.png)

![10,16-bis(2-cyclohexyloxynaphthalen-1-yl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.04,9.017,22]tricosa-1(23),2,4,6,8,10,15,17,19,21-decaene 13-oxide](/img/structure/B12820552.png)
![5-[(3S,8R,10S,12R,13S,14S)-3,12,14-trihydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B12820560.png)





